2-(4-Biphenylylamino)nicotinic acid is a chemical compound that belongs to the class of organic compounds known as pyridinecarboxylic acids. This compound features a biphenyl group attached to the amino position of the nicotinic acid structure, which is a derivative of vitamin B3, also known as niacin. The molecular formula for this compound is C_{17}H_{16}N_{2}O_{2}, and it plays a significant role in various biochemical processes.
The compound can be synthesized through various chemical reactions involving nicotinic acid and biphenyl amines. It is primarily studied in the context of medicinal chemistry due to its potential therapeutic applications.
2-(4-Biphenylylamino)nicotinic acid falls under several classifications:
The synthesis of 2-(4-Biphenylylamino)nicotinic acid can be achieved through several methods, including:
The molecular structure of 2-(4-Biphenylylamino)nicotinic acid consists of:
C1=CC=C(C=C1)C(C(=O)O)N=C2C=CC=CN2
PVNIIMVLHYAWGP-UHFFFAOYSA-N
2-(4-Biphenylylamino)nicotinic acid can participate in various chemical reactions:
The mechanism of action for compounds like 2-(4-Biphenylylamino)nicotinic acid typically involves:
Research indicates that derivatives of nicotinic acid can affect the synthesis of nicotinamide adenine dinucleotide, which is crucial for cellular metabolism and energy transfer.
2-(4-Biphenylylamino)nicotinic acid has potential applications in:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8